

Suloctidil Profile & Core Data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Suloctidil

CAS No.: 54767-75-8

Cat. No.: S544217

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The table below summarizes the key identifiers and the limited available data for **Suloctidil** from historical and recent research contexts.

Property	Description
ATC Code	C04AX19 (Other peripheral vasodilators) [1] [2]
Systematic Name	(1R,2S)-2-(octylamino)-1-[4-(propan-2-ylsulfanyl)phenyl]propan-1-ol [3]
Chemical Formula	C ₂₀ H ₃₅ NOS [4] [3]
CAS Registry Number	54767-75-8 [4] [3]
Originator	Continental Pharma (acquired by Monsanto in 1984) [4]
Historical Status	Approved in Europe in the early 1970s; withdrawn worldwide in 1985 due to liver toxicity [4] [5]
Original Pharmacological Class	Peripheral vasodilator; also described as a vascular antispasmodic and antithrombotic drug [1] [6] [7]

Quantitative Data from Antifungal Research

A 2017 study explored **Suloctidil**'s efficacy against *Candida albicans* biofilms. The quantitative results are summarized in the table below [6].

Parameter	Value (for <i>C. albicans</i> strains YEM30 & LC3)
Minimum Inhibitory Concentration (MIC ₈₀)	4 µg/mL [6]
Biofilm Inhibiting Concentration (BIC ₈₀)	16 µg/mL [6]
Biofilm Eradicating Concentration (BEC ₈₀)	64 µg/mL [6]

Experimental Protocol: Antifungal Activity Assessment

The following methodology details how the antifungal activity of **Suloctidil** was evaluated in the 2017 study [6].

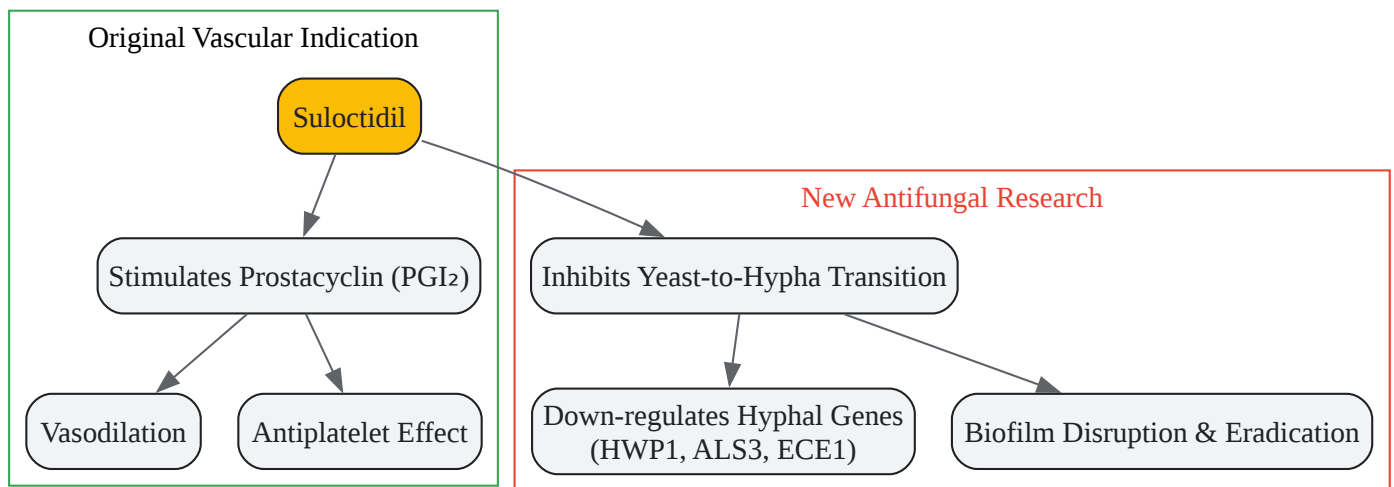
- **Biofilm Formation & Treatment:** *C. albicans* biofilms were formed in vitro. To test inhibition, **Suloctidil** was added during the biofilm formation process. To test eradication, the drug was added to pre-formed, mature biofilms [6].
- **Metabolic Activity Assay (XTT Assay):** The effects on biofilm were quantified using an XTT assay. This measures the metabolic activity of the cells within the biofilm, which serves as a proxy for viable cell mass. The BIC₈₀ and BEC₈₀ were determined based on an 80% reduction in this activity compared to an untreated control [6].
- **Time-Kill Kinetics Assay:** This assay was performed to understand the dynamics of the drug's effect. Biofilms (both forming and pre-formed) were exposed to **Suloctidil** at various concentrations, and cell viability was measured at different time points to generate time-kill curves [6].
- **Gene Expression Analysis (qRT-PCR):** To investigate the mechanism of hyphal suppression, the expression levels of hypha-specific genes (*HWP1*, *ALS3*, *ECE1*) were measured using quantitative real-time PCR after treatment with **Suloctidil** [6].
- **In Vivo Efficacy Model:** The therapeutic efficacy was further investigated in a murine model of vaginal candidiasis. Fungal load and histopathological changes in vaginal tissue were compared between **Suloctidil**-treated and control (PBS-treated) mice over 15 days post-infection [6].

Proposed Mechanisms of Action

The available literature suggests multiple mechanisms for **Suloctidil**, though a complete and definitive pathway from its original use is not available.

- **Stimulation of Prostacyclin (PGI₂):** One study proposed that **Suloctidil**'s antithrombotic effect may be linked to its ability to stimulate the production of prostacyclin, a potent platelet inhibitor and vasodilator, from vascular endothelial cells. This was shown to be mediated by an increased mobilization of free arachidonic acid, the precursor for prostacyclin synthesis [7].
- **Inhibition of Hyphal Morphogenesis:** The antifungal research identified that **Suloctidil** effectively inhibits the yeast-to-hyphal transition, a critical virulence factor of *C. albicans*. This was correlated with the significant down-regulation of key hypha-specific genes (*HWP1*, *ALS3*, *ECE1*), disrupting the organism's ability to form invasive structures and robust biofilms [6].

The following diagram illustrates the proposed mechanisms based on the gathered research.



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Key Considerations for Research

- **Primary Limitation: Hepatotoxicity:** The central reason for **Suloctidil**'s withdrawal was drug-induced liver injury, ranging from elevated liver enzymes to hepatic cirrhosis. Any consideration for repurposing must address this significant toxicity [4] [5].
- **Data Gaps:** Critical data for drug development—including its detailed mechanism of action as a vasodilator, absorption, distribution, metabolism, excretion (ADME), and full toxicological profile—are

not available in the searched literature [3].

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To cite this document: Smolecule. [Suloctidil Profile & Core Data]. Smolecule, [2026]. [Online PDF].

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